Dipropetryn

Description

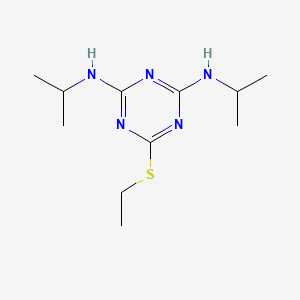

Structure

3D Structure

Properties

IUPAC Name |

6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMZOGDXOFZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037533 | |

| Record name | Dipropetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4147-51-7 | |

| Record name | Dipropetryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4147-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropetryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropetryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropetryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dipropetryn on Photosystem II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, playing a crucial role in the light-dependent reactions of photosynthesis. It catalyzes the light-induced oxidation of water and the reduction of plastoquinone, initiating an electron transport chain that ultimately leads to the production of ATP and NADPH. The precise regulation of this electron flow is vital for plant survival.

Dipropetryn [(2-ethylthio)-4,6-bis(isopropylamino)-s-triazine] is a selective herbicide used for the control of broadleaf weeds. Its herbicidal activity stems from its ability to disrupt photosynthetic electron transport at a specific site within PSII. This guide provides a detailed examination of the molecular interactions underlying this inhibition, offering valuable insights for researchers in agrochemical development and plant biology.

The Molecular Mechanism of Action

The primary target of this compound and other triazine herbicides is the D1 protein, a core component of the PSII reaction center.[1] Specifically, this compound acts as a competitive inhibitor at the QB binding site on the D1 protein.[2]

Under normal physiological conditions, a molecule of plastoquinone (PQ) binds to the QB site and accepts two electrons, one at a time, from the primary quinone acceptor, QA. Upon receiving two electrons and two protons from the stromal side, the fully reduced plastoquinol (PQH2) detaches from the QB site and diffuses into the thylakoid membrane, transferring the electrons to the cytochrome b6f complex.

This compound, due to its structural similarity to plastoquinone, competes for and binds to the QB niche on the D1 protein. This binding is non-covalent and reversible. By occupying the QB site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[2] This blockage leads to an accumulation of reduced QA (QA-) and prevents the re-oxidation of the primary electron donor of PSII, P680+.

The inhibition of electron transport has several downstream consequences:

-

Cessation of ATP and NADPH Synthesis: The lack of electron flow to subsequent components of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.

-

Formation of Reactive Oxygen Species (ROS): The accumulation of highly energetic reduced species in PSII, particularly the triplet state of the primary donor P680, can lead to the formation of singlet oxygen and other reactive oxygen species. These ROS cause oxidative damage to lipids, proteins, and pigments, leading to membrane leakage and ultimately cell death.

-

Photoinhibition: The blockage of electron flow exacerbates the effects of high light intensity, leading to photoinhibition, a light-induced reduction in the photosynthetic capacity of PSII.

Signaling Pathway of Photosystem II Inhibition by this compound

Quantitative Analysis of this compound's Inhibitory Action

A critical aspect of characterizing any inhibitor is to quantify its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).

-

IC50: The concentration of an inhibitor that causes a 50% reduction in the activity of a biological process. For this compound, this would be the concentration that inhibits the rate of photosynthetic electron transport by 50%.

-

Kd: The equilibrium dissociation constant is a measure of the binding affinity between the inhibitor and its target. A lower Kd value indicates a higher binding affinity.

While specific, peer-reviewed IC50 and Kd values for this compound's interaction with photosystem II are not readily found in publicly accessible literature, data for other triazine herbicides provide a valuable comparative framework.

Table 1: Comparative Inhibitory Activity of Triazine Herbicides on Photosystem II

| Herbicide | Plant/Algal Species | IC50 (M) | Reference |

| Atrazine | Chlamydomonas reinhardtii | 1.2 x 10-7 | (Fuerst et al., 1986) |

| Terbutryn | Spinacia oleracea (Spinach) | 6.7 x 10-8 | (Oettmeier et al., 1982) |

| Simazine | Lemna gibba | 2.0 x 10-7 | (Brown et al., 1993) |

Note: The IC50 values can vary depending on the experimental conditions, such as the specific plant or algal species used, the concentration of chlorophyll, and the assay method.

Experimental Protocols

To assess the inhibitory effects of this compound on photosystem II, several established experimental protocols can be employed.

Isolation of Thylakoid Membranes from Spinach

Objective: To isolate functional thylakoid membranes from spinach leaves, which will be used for subsequent inhibition assays.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 5 mM ascorbic acid, 0.1% BSA)

-

Washing buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2)

-

Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor

Procedure:

-

Wash spinach leaves and remove the midribs.

-

Homogenize the leaves in ice-cold grinding buffer using a blender (3 x 5-second bursts).

-

Filter the homogenate through eight layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in washing buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Chlorophyll Fluorescence Measurement

Objective: To measure the effect of this compound on the photochemical efficiency of PSII using a pulse-amplitude-modulation (PAM) fluorometer.

Materials:

-

Isolated thylakoid membranes

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Assay buffer (same as resuspension buffer)

-

PAM fluorometer

Procedure:

-

Dark-adapt the thylakoid suspension for at least 15 minutes.

-

Prepare a series of dilutions of this compound in the assay buffer. A solvent control should also be prepared.

-

Add the thylakoid suspension to the cuvette of the PAM fluorometer to a final chlorophyll concentration of 10-15 µg/mL.

-

Measure the minimal fluorescence (Fo) using a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm) as (Fm - Fo) / Fm.

-

Incubate the thylakoid suspension with different concentrations of this compound for a defined period (e.g., 5-10 minutes) in the dark.

-

Measure Fo and Fm for each this compound concentration.

-

Plot the Fv/Fm values against the logarithm of the this compound concentration to determine the IC50.

Table 2: Key Chlorophyll Fluorescence Parameters and Their Interpretation

| Parameter | Description | Interpretation of Change with this compound |

| Fo | Minimal fluorescence (all PSII reaction centers are open) | Increase |

| Fm | Maximal fluorescence (all PSII reaction centers are closed) | Decrease (at high concentrations) |

| Fv | Variable fluorescence (Fm - Fo) | Decrease |

| Fv/Fm | Maximum quantum yield of PSII photochemistry | Decrease |

2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay

Objective: To measure the rate of photosynthetic electron transport from water to the artificial electron acceptor DPIP and to determine the IC50 of this compound.

Materials:

-

Isolated thylakoid membranes

-

This compound stock solution

-

Assay buffer

-

DPIP stock solution (in ethanol)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and thylakoid membranes (10-15 µg chlorophyll/mL).

-

Add different concentrations of this compound to the reaction mixtures and incubate for 5 minutes in the dark.

-

Add DPIP to a final concentration of 50-100 µM.

-

Measure the initial absorbance at 600 nm in the dark.

-

Illuminate the sample with a strong actinic light source.

-

Monitor the decrease in absorbance at 600 nm over time as DPIP is reduced.

-

Calculate the rate of DPIP photoreduction for each this compound concentration.

-

The inhibition percentage is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.

-

Plot the inhibition percentage against the logarithm of the this compound concentration to determine the IC50.

Experimental Workflow for Determining this compound's Inhibitory Activity

Logical Relationship of the Inhibitory Mechanism

The mechanism of action of this compound on photosystem II can be summarized through a logical flow of events.

References

An In-Depth Technical Guide to Dipropetryn: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropetryn is a triazine herbicide recognized for its pre-emergence control of various weed species. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. The information is presented to support research, scientific analysis, and development activities related to this compound. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Chemical Identity and Structure

This compound is a synthetic compound belonging to the s-triazine class of herbicides.[1] Its chemical structure is characterized by a triazine ring substituted with an ethylthio group and two isopropylamino groups.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 6-(ethylsulfanyl)-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | [2] |

| CAS Number | 4147-51-7 | [3] |

| Molecular Formula | C₁₁H₂₁N₅S | [3] |

| Molecular Weight | 255.38 g/mol | [3] |

| Canonical SMILES | CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |

| InChIKey | NPWMZOGDXOFZIN-UHFFFAOYSA-N | |

| Synonyms | Cotofor, Sancap, GS-16068, 2-(Ethylthio)-4,6-bis(isopropylamino)-s-triazine |

Physicochemical Properties

This compound is a white solid at room temperature. Its solubility and partitioning behavior are critical to its environmental mobility and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Reference(s) |

| Melting Point | 104-106 °C | N/A | |

| Water Solubility | 16 mg/L | 20 | |

| Vapor Pressure | 7.3 x 10⁻⁷ mm Hg | 20 | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.45 | 25 | |

| pKa | 3.78 ± 0.41 (Predicted) | N/A |

Herbicidal Properties and Mechanism of Action

This compound is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in crops such as cotton and melons. It is readily absorbed by the roots and translocated through the xylem to the leaves and apical meristems.

The primary mode of action of this compound is the inhibition of photosynthesis. Like other triazine herbicides, it targets Photosystem II (PSII) in the chloroplasts. Specifically, it binds to the D1 protein of the PSII complex, blocking the electron transport chain and inhibiting the photolysis of water. This disruption leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Figure 1: Mechanism of Action of this compound in Photosystem II.

Toxicological Profile

The toxicity of this compound has been evaluated in various organisms. The available data indicate low acute toxicity via oral and dermal routes in mammals.

Table 3: Acute Toxicity of this compound

| Species | Route of Exposure | Endpoint | Value (mg/kg) | Toxicity Category | Reference(s) |

| Rat | Oral | LD50 | 3,900 - 5,000 | IV (Practically Non-toxic) | |

| Rabbit | Dermal | LD50 | >10,000 | IV (Practically Non-toxic) | |

| Rainbow Trout | Aquatic | LC50 (96-hour) | 2.7 mg/L | Moderately Toxic | |

| Bluegill Sunfish | Aquatic | LC50 (96-hour) | 1.6 mg/L | Moderately Toxic | |

| Bird (species not specified) | Oral | LD50 | >1,000 | Slightly Toxic |

Environmental Fate and Behavior

The environmental persistence and mobility of this compound are influenced by soil properties and climatic conditions.

-

Soil Adsorption: this compound is more readily adsorbed in soils with high clay and organic matter content. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing its mobility.

-

Degradation: Microbial breakdown is a significant pathway for the degradation of this compound in the soil. The persistence of its residual activity is typically 1 to 3 months under normal environmental conditions.

-

Photodecomposition and Volatilization: Losses from photodecomposition and volatilization are considered to be slight.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the chemical and toxicological properties of substances like this compound. Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely used.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is used to assess the acute oral toxicity of a substance.

Figure 2: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology Overview:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.

-

Dosing: A single dose of the substance is administered orally. The test proceeds in a stepwise manner using a limited number of animals at each step.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The method allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality.

Soil Adsorption/Desorption (OECD Guideline 106: Batch Equilibrium Method)

This method is used to determine the soil adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).

Methodology Overview:

-

Soil and Pesticide Preparation: A known mass of soil is equilibrated with a solution of this compound of known concentration.

-

Equilibration: The soil-pesticide slurry is agitated for a defined period to reach equilibrium.

-

Phase Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the liquid phase is determined using a suitable analytical method (e.g., HPLC).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd and Koc values are then derived.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The data presented, including its physicochemical characteristics, herbicidal mechanism of action, toxicological profile, and environmental fate, offer a valuable resource for researchers and professionals in related fields. The inclusion of standardized experimental protocols and illustrative diagrams aims to facilitate a deeper understanding of this compound and its interactions with biological and environmental systems. Further research into the specific metabolites of this compound and more detailed chronic toxicity studies would provide an even more complete picture of its overall profile.

References

An In-depth Technical Guide to Dipropetryn (CAS: 4147-51-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropetryn (CAS number 4147-51-7) is a selective, pre-emergence herbicide belonging to the s-triazine class of chemicals.[1] It is primarily used for the control of pigweed and Russian thistle in cotton crops grown in sandy soils.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, environmental fate, and detailed experimental protocols for its synthesis and analysis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| Chemical Name | 2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine |

| CAS Number | 4147-51-7 |

| Molecular Formula | C₁₁H₂₁N₅S |

| Molecular Weight | 255.38 g/mol |

| Canonical SMILES | CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C |

| InChI Key | NPWMZOGDXOFZIN-UHFFFAOYSA-N |

| Property | Value |

| Melting Point | 104-106 °C |

| Boiling Point | 413.0 ± 28.0 °C (Predicted) |

| Density | 1.16 g/cm³ (Rough Estimate) |

| Vapor Pressure | 7.3 x 10⁻⁷ mm Hg at 20°C |

| Water Solubility | 16.0 mg/L at 20°C[1] |

| Solubility in Organic Solvents | Soluble in aromatic and chlorinated hydrocarbon solvents.[1] |

Mechanism of Action: Inhibition of Photosynthesis

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, it acts as a photosystem II (PSII) inhibitor.

The process begins with the absorption of light energy by chlorophyll molecules within PSII, leading to the excitation of an electron. This high-energy electron is then transferred through a series of electron carriers embedded in the thylakoid membrane. This compound disrupts this electron transport chain by binding to the D1 protein of the PSII complex. This binding event blocks the transfer of electrons from plastoquinone (PQ) to the subsequent carriers in the chain. The interruption of electron flow halts the production of ATP and NADPH, which are essential energy-carrying molecules required for carbon fixation and other metabolic processes in the plant. The blockage also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Caption: this compound inhibits photosynthesis by blocking electron transport in Photosystem II.

Toxicological Profile

The acute toxicity of this compound has been evaluated in various animal models. The available data are summarized in the table below. It is important to note that chronic toxicity and mutagenicity studies for this compound are limited.

| Test | Species | Route | Value | Toxicity Category |

| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 2,197 mg/kg | III |

| Acute Dermal Toxicity | Rabbit | Dermal | LD₅₀ > 10,000 mg/kg | IV |

| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀ > 320 mg/L (1-hour exposure) | IV |

| Skin Irritation | Rabbit | Dermal | Not an irritant | IV |

| Eye Irritation | Rabbit | Ocular | Not an irritant | IV |

| Avian Acute Oral Toxicity | Bird | Oral | LD₅₀ > 1,000 mg/kg | Slightly Toxic |

| 96-hour Fish Toxicity | Bluegill Sunfish | Aquatic | LC₅₀ = 3.13 ppm | Moderately Toxic |

| 96-hour Fish Toxicity | Rainbow Trout | Aquatic | LC₅₀ = 2.11 ppm | Moderately Toxic |

Environmental Fate

This compound exhibits moderate persistence in the environment. Its fate is influenced by soil type, microbial activity, and sunlight.

-

Adsorption and Leaching: this compound is more readily adsorbed in soils with high clay and organic matter content. This adsorption reduces its potential for leaching into groundwater.

-

Microbial Breakdown: Soil microorganisms play a significant role in the degradation of this compound.

-

Photodecomposition and Volatilization: Losses from photodecomposition and volatilization are considered to be slight.

-

Persistence: Under typical environmental conditions and at recommended application rates, the residual activity of this compound is estimated to be between 1 to 3 months.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and toxicological evaluation of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound (General Protocol for s-Triazines)

This protocol describes a general method for the synthesis of s-triazine derivatives, which can be adapted for this compound. The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Ethyl mercaptan

-

Sodium hydroxide (NaOH)

-

Acetone

-

Ice

-

Stirring apparatus

-

Round-bottom flask

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask equipped with a stirrer and cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of isopropylamine (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature below 5 °C.

-

Simultaneously, add a solution of sodium hydroxide (1 equivalent) dropwise to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture for 2-4 hours at 0-5 °C.

-

Second Substitution: To the reaction mixture, add a second equivalent of isopropylamine solution and sodium hydroxide solution under the same temperature conditions and stir for another 2-4 hours.

-

Third Substitution: Prepare a solution of sodium ethyl mercaptide by reacting ethyl mercaptan with sodium hydroxide in water.

-

Slowly add the sodium ethyl mercaptide solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Method: QuEChERS for this compound Residue in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. This protocol provides a general procedure that can be adapted for the determination of this compound in soil samples followed by LC-MS/MS or GC-MS analysis.

Materials:

-

Soil sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

LC-MS/MS or GC-MS system

Procedure:

-

Sample Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate internal standards.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Securely cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Analysis:

-

Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

-

Prepare matrix-matched standards for calibration to compensate for matrix effects.

-

Caption: A typical QuEChERS workflow for pesticide residue analysis in soil.

Toxicological Assay: Acute Oral Toxicity (LD₅₀) in Rats (Up-and-Down Procedure)

This protocol outlines a general procedure for determining the acute oral LD₅₀ of a substance in rats, following the Up-and-Down Procedure (UDP). This method is designed to reduce the number of animals required while still providing a statistically valid estimate of the LD₅₀.

Materials:

-

Test substance (this compound)

-

Vehicle for administration (e.g., corn oil, water)

-

Young adult rats (e.g., Sprague-Dawley or Wistar), typically females

-

Oral gavage needles

-

Animal cages and appropriate housing facilities

-

Balances for weighing animals and the test substance

Procedure:

-

Dose Selection: Based on available information, select a starting dose with a moderate expectation of toxicity. A default starting dose of 175 mg/kg can be used if no prior information is available.

-

Dosing:

-

Administer the starting dose to a single animal by oral gavage.

-

Observe the animal for signs of toxicity and mortality for up to 48 hours.

-

-

Dose Adjustment:

-

If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal receives a lower dose (e.g., by a factor of 3.2).

-

-

Continuation: Continue this sequential dosing of individual animals until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred, or a maximum number of animals has been used).

-

Observation: Observe all animals for at least 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Record body weights and any mortalities.

-

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death) at the different dose levels.

Caption: A flowchart illustrating the decision-making process in the Up-and-Down Procedure for LD₅₀ determination.

Conclusion

This compound is an effective s-triazine herbicide with a well-defined mechanism of action involving the inhibition of photosystem II. Its toxicological profile indicates low to moderate acute toxicity, and its environmental persistence is influenced by soil characteristics and microbial degradation. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and toxicological assessment of this compound. Further research, particularly in the areas of chronic toxicity and the development of more specific and sensitive analytical methods, will continue to enhance our understanding of this compound and its impact.

References

An In-depth Technical Guide to the Synthesis and Formulation of Dipropetryn Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of Dipropetryn, a selective herbicide from the triazine class. This document details the chemical synthesis pathway, experimental protocols, and the formulation process for creating a stable and effective wettable powder herbicide.

Introduction to this compound

This compound, with the chemical name 2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine, is a pre-emergence herbicide primarily used for the control of broadleaf weeds and grasses in cotton crops. It belongs to the s-triazine family of herbicides, which act by inhibiting photosynthesis in target plants. Its low water solubility necessitates its formulation as a wettable powder for effective application.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6-(ethylthio)-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |

| CAS Number | 4147-51-7 |

| Molecular Formula | C₁₁H₂₁N₅S |

| Molecular Weight | 255.39 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 104-106 °C |

| Water Solubility | 16 mg/L at 20 °C |

| Vapor Pressure | 1.2 x 10⁻⁶ mm Hg at 20 °C |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride molecule. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by careful management of the reaction temperature.

Synthesis Pathway

The synthesis commences with cyanuric chloride, a cyclic trimer of cyanogen chloride. The first two chlorine atoms are displaced by two equivalents of isopropylamine, followed by the displacement of the final chlorine atom by sodium ethanethiolate.

Experimental Protocol for Synthesis

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Ethanethiol

-

Sodium hydroxide

-

Acetone

-

Toluene

-

Ice

Step 1: Synthesis of 2-Chloro-4,6-bis(isopropylamino)-s-triazine (Intermediate)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 mole) in 500 mL of acetone.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of isopropylamine (2 moles) in 200 mL of acetone from the dropping funnel over a period of 2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 3 hours.

-

A solution of sodium hydroxide (2 moles) in 200 mL of water is then added dropwise to neutralize the hydrochloric acid formed during the reaction.

-

The precipitated intermediate, 2-chloro-4,6-bis(isopropylamino)-s-triazine, is filtered, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

-

Prepare sodium ethanethiolate by reacting ethanethiol (1 mole) with a solution of sodium hydroxide (1 mole) in 200 mL of water at a temperature below 10 °C.

-

In a separate three-necked flask, suspend the dried intermediate from Step 1 (1 mole) in 500 mL of toluene.

-

Heat the suspension to 70-80 °C.

-

Slowly add the freshly prepared sodium ethanethiolate solution to the suspension over 1 hour.

-

Maintain the reaction mixture at 70-80 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water to remove any inorganic salts.

-

Dry the toluene layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to yield crude this compound.

-

Recrystallize the crude product from a suitable solvent such as ethanol or hexane to obtain pure this compound.

Table 2: Reactant Quantities and Molar Ratios for this compound Synthesis

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for 1 mole scale) |

| Cyanuric Chloride | 184.41 | 1 | 184.41 g |

| Isopropylamine | 59.11 | 2 | 118.22 g |

| Ethanethiol | 62.13 | 1 | 62.13 g |

| Sodium Hydroxide | 40.00 | 3 | 120.00 g |

Formulation of this compound Wettable Powder

This compound is formulated as a wettable powder (WP) for application as a spray after dispersion in water. A typical formulation, such as this compound 80WP, contains 80% active ingredient by weight.

Formulation Workflow

The formulation process involves blending the active ingredient with inert carriers, wetting agents, and dispersing agents, followed by milling to achieve the desired particle size.

An In-depth Technical Guide to s-Triazine Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-triazine herbicides are a class of selective herbicides that have been widely used in agriculture since the 1950s to control broadleaf and grassy weeds in a variety of crops. Their efficacy and relatively low cost have made them a staple in weed management programs for crops such as corn, sorghum, sugarcane, and turfgrass. The basic chemical structure of s-triazine herbicides consists of a symmetrical triazine ring with various substituents at the 2, 4, and 6 positions, which determine the specific properties and activity of each compound. The most well-known s-triazine herbicides include atrazine, simazine, and cyanazine.

This technical guide provides a comprehensive literature review of s-triazine herbicides, focusing on their mechanism of action, environmental fate, and toxicological effects. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds.

Mechanism of Action: Inhibition of Photosystem II

The primary mechanism of action for s-triazine herbicides is the inhibition of photosynthesis in susceptible plants.[1][2] Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[1][2] This binding prevents the plastoquinone (PQ) molecule from attaching to its binding site, thereby interrupting the flow of electrons from PSII to Photosystem I (PSI). This disruption of electron flow leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) in the affected plants.[3]

Below is a diagram illustrating the inhibition of the photosystem II electron transport chain by s-triazine herbicides.

Caption: Inhibition of the photosystem II electron transport chain by s-triazine herbicides.

Environmental Fate

The environmental persistence and mobility of s-triazine herbicides are of significant concern due to their potential to contaminate soil and water resources. Their fate in the environment is influenced by various factors, including soil type, organic matter content, pH, microbial activity, and climatic conditions.

Persistence in Soil and Water

S-triazine herbicides can persist in the soil for several months to over a year. Their half-life, the time it takes for 50% of the compound to degrade, varies considerably among the different s-triazines and environmental conditions.

| Herbicide | Matrix | Half-life (days) | Reference(s) |

| Atrazine | Soil | 60 - 139 | |

| Simazine | Soil | 30 - 139 | |

| Propazine | Soil | 62 - 127 | |

| Atrazine | Water | 50 - 700 | |

| Simazine | Water | 50 - 700 |

Degradation Pathways

The primary mechanism of s-triazine degradation in the environment is microbial breakdown. Soil microorganisms utilize these herbicides as a source of carbon and nitrogen, breaking them down into less toxic metabolites. Chemical degradation, such as hydrolysis, can also occur, particularly in acidic soils.

Toxicological Effects

The toxicity of s-triazine herbicides varies among different organisms. While they have relatively low acute toxicity to mammals, concerns have been raised about their potential chronic effects, including endocrine disruption.

Acute Toxicity

The acute toxicity of a substance is typically measured by its LD50 (Lethal Dose, 50%), the dose required to kill 50% of a test population.

| Herbicide | Organism | Route | LD50 (mg/kg) | Reference(s) |

| Atrazine | Rat | Oral | 672 - 1886 | |

| Atrazine | Rabbit | Dermal | >5000 | |

| Simazine | Rat | Oral | >5000 | |

| Simazine | Rabbit | Dermal | >2000 | |

| Cyanazine | Rat | Oral | 149 - 334 | |

| Cyanazine | Rabbit | Dermal | >2000 |

Aquatic Toxicity

S-triazine herbicides can be toxic to aquatic organisms, particularly algae and aquatic plants, due to their photosynthetic inhibitory action. The toxicity to aquatic animals is generally lower.

| Herbicide | Organism | Endpoint | Value (µg/L) | Reference(s) |

| Atrazine | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 4,500 - 11,000 | |

| Simazine | Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | >100,000 | |

| Atrazine | Daphnia magna | 48-hr EC50 | 6,900 - 29,000 | |

| Simazine | Algae (Selenastrum capricornutum) | 96-hr EC50 | 5.7 - 100 |

Efficacy and Crop Safety

The efficacy of s-triazine herbicides depends on the target weed species, application rate, and environmental conditions. They are effective against a broad spectrum of annual broadleaf and some grass weeds.

| Herbicide | Crop | Weed Species | GR50 (g a.i./ha) | Reference(s) |

| Atrazine | Corn | Velvetleaf (Abutilon theophrasti) | 100 - 200 | |

| Atrazine | Corn | Pigweed (Amaranthus spp.) | 50 - 150 | |

| Simazine | Corn | Lambsquarters (Chenopodium album) | 150 - 300 | |

| Atrazine + Simazine | Corn | Mixed Weeds | See reference |

Experimental Protocols

Photosystem II Inhibition Assay using Chlorophyll Fluorescence

Objective: To determine the inhibitory effect of s-triazine herbicides on photosystem II activity by measuring changes in chlorophyll fluorescence.

Materials:

-

Intact plants (e.g., soybean, junglerice)

-

s-Triazine herbicide solutions of varying concentrations

-

Hand-held chlorophyll fluorometer (e.g., Handy-PEA)

-

Dark adaptation clips

-

Sprayer or micropipette for herbicide application

Procedure:

-

Plant Preparation: Grow test plants to a suitable stage (e.g., 2-3 true leaves).

-

Dark Adaptation: Attach dark adaptation clips to the leaves that will be measured for at least 30 minutes prior to the fluorescence measurement. This ensures that all reaction centers of PSII are open.

-

Herbicide Application: Apply the s-triazine herbicide solutions to the leaves. For foliar application, use a sprayer to ensure even coverage. For root application, drench the soil with the herbicide solution. Include a control group treated with a blank solution (without herbicide).

-

Fluorescence Measurement:

-

Place the fiber optic probe of the fluorometer over the dark-adapted leaf area.

-

Record the initial fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - F₀) / Fm.

-

-

Data Analysis: Compare the Fv/Fm values of the treated plants to the control plants over time. A decrease in the Fv/Fm ratio indicates inhibition of PSII. The extent of inhibition can be correlated with the herbicide concentration.

Aquatic Toxicity Test (Following OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)

Objective: To determine the acute toxicity of an s-triazine herbicide to an aquatic invertebrate, Daphnia magna.

Materials:

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted freshwater (or other suitable culture medium)

-

s-Triazine herbicide stock solution

-

Glass test vessels (e.g., 100 mL beakers)

-

Temperature-controlled incubator or water bath (20 ± 2 °C)

-

Light source providing a 16:8 hour light:dark cycle

-

Pipettes and volumetric flasks

Procedure:

-

Test Solutions: Prepare a series of test concentrations of the s-triazine herbicide in the culture medium. A geometric series of at least five concentrations is recommended. Also, prepare a control group with only the culture medium.

-

Test Setup:

-

Add a defined volume of each test solution and the control to the test vessels.

-

Randomly introduce a specific number of Daphnia neonates (e.g., 20) into each vessel.

-

-

Incubation: Incubate the test vessels for 48 hours under the specified temperature and light conditions.

-

Observation: At 24 and 48 hours, count the number of immobilized Daphnia in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.

-

Data Analysis:

-

Calculate the percentage of immobilization for each concentration at each observation time.

-

Determine the EC50 (Effective Concentration, 50%), the concentration that causes immobilization in 50% of the Daphnia, using a suitable statistical method (e.g., probit analysis).

-

Experimental Workflows

Environmental Fate Study in Soil

The following diagram outlines a typical workflow for conducting a laboratory study on the environmental fate of an s-triazine herbicide in soil.

Caption: A typical experimental workflow for a laboratory-based soil environmental fate study of an s-triazine herbicide.

Conclusion

S-triazine herbicides remain important tools for weed management in modern agriculture. Understanding their mechanism of action, environmental fate, and toxicological profile is crucial for their safe and effective use. This technical guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols. The provided visualizations of the key signaling pathway and a representative experimental workflow aim to facilitate a deeper understanding of the science behind s-triazine herbicides. Continued research is essential to further elucidate the long-term environmental and health impacts of these compounds and to develop sustainable weed management strategies.

References

Herbicidal Spectrum of Dipropetryn on Broadleaf Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropetryn is a selective, pre-emergence herbicide belonging to the s-triazine chemical family. It is primarily utilized for the control of a variety of annual broadleaf and some grassy weeds in crops such as cotton.[1] The herbicidal activity of this compound is attributed to its role as a potent inhibitor of photosynthesis at the Photosystem II (PSII) complex.[2][3] This technical guide provides an in-depth overview of the herbicidal spectrum of this compound on broadleaf weeds, including its mechanism of action, efficacy data, and standardized experimental protocols for its evaluation.

Due to the limited availability of specific quantitative efficacy data for this compound in publicly accessible literature, this guide incorporates data for Prometryn, a closely related and structurally similar s-triazine herbicide, as a surrogate to provide a comprehensive understanding of the expected herbicidal spectrum. Prometryn shares the same mode of action as this compound, inhibiting Photosystem II.[4][5]

Mechanism of Action: Photosystem II Inhibition

This compound exerts its herbicidal effects by interrupting the photosynthetic electron transport chain in susceptible plants. Specifically, it binds to the D1 quinone-binding protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts. This binding action blocks the transfer of electrons from quinone A (QA) to quinone B (QB), effectively halting the flow of electrons and, consequently, the fixation of CO2 and the production of ATP and NADPH necessary for plant growth.

The blockage of electron transport leads to a buildup of highly reactive molecules, such as triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and the destruction of cell and organelle membranes. This cellular damage results in the characteristic symptoms of PSII inhibitor herbicides, including chlorosis (yellowing) followed by necrosis (tissue death), particularly in the interveinal regions and margins of older leaves.

Data Presentation: Herbicidal Efficacy on Broadleaf Weeds

The following tables summarize the herbicidal efficacy of this compound and the surrogate, Prometryn, on various broadleaf weed species. The data has been compiled from various research trials and presented to facilitate comparison.

Table 1: General Herbicidal Spectrum of this compound on Broadleaf Weeds

| Weed Species | Common Name | Efficacy Rating |

| Amaranthus retroflexus | Redroot Pigweed | Excellent |

| Chenopodium album | Common Lambsquarters | Good to Excellent |

| Salsola tragus | Russian Thistle | Good |

| Polygonum aviculare | Prostrate Knotweed | Moderate to Good |

| Portulaca oleracea | Common Purslane | Good |

| Solanum nigrum | Black Nightshade | Good |

Table 2: Quantitative Efficacy of Prometryn (as a surrogate for this compound) on Selected Broadleaf Weeds

Note: Efficacy can vary based on soil type, environmental conditions, and weed growth stage.

| Weed Species | Common Name | Application Rate (kg a.i./ha) | % Control (Approx.) | Growth Stage at Application | Reference |

| Solanum nigrum | Black Nightshade | 0.9 | 61.11 | Fruit-setting | |

| Chenopodium album | Common Lambsquarters | 0.9 | >63 | Fruit-setting | |

| Amaranthus retroflexus | Redroot Pigweed | 1.5 | Excellent | Pre-emergence | |

| Portulaca oleracea | Common Purslane | Not Specified | Good | Pre-emergence | |

| Polygonum spp. | Smartweed | Not Specified | Good | Pre-emergence |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the herbicidal spectrum of this compound.

Protocol 1: Pre-Emergence Herbicidal Efficacy in a Greenhouse Setting

Objective: To determine the dose-response of various broadleaf weed species to pre-emergence application of this compound under controlled environmental conditions.

Materials:

-

Technical grade this compound

-

Wettable powder or suspension concentrate formulation of this compound

-

Certified seeds of target broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album, Salsola tragus, Polygonum aviculare, Portulaca oleracea, Solanum nigrum)

-

Pots (10-15 cm diameter) filled with a standardized soil mix (e.g., sandy loam, silt loam)

-

Greenhouse or growth chamber with controlled temperature (25-30°C day, 18-22°C night), humidity (60-70%), and photoperiod (16h light / 8h dark)

-

Calibrated laboratory sprayer

-

Analytical balance, volumetric flasks, and pipettes

Procedure:

-

Pot Preparation: Fill pots with the selected soil mix, leaving approximately 2 cm of headspace.

-

Seed Planting: Sow a predetermined number of seeds (e.g., 20-30) of a single weed species uniformly on the soil surface of each pot and cover lightly with soil (0.5-1 cm).

-

Herbicide Preparation: Prepare a stock solution of this compound. From this, create a series of dilutions to achieve the desired application rates (e.g., 0.5, 1.0, 1.5, 2.0 kg a.i./ha). Include an untreated control (sprayed with water only).

-

Herbicide Application: Immediately after planting, apply the herbicide solutions to the soil surface of the pots using a calibrated laboratory sprayer. Ensure even coverage.

-

Incubation: Place the treated pots in the greenhouse or growth chamber in a completely randomized design with at least four replications per treatment.

-

Watering: Water the pots as needed using overhead irrigation to simulate rainfall and activate the herbicide. Avoid overwatering to prevent leaching.

-

Data Collection: At 14 and 28 days after treatment (DAT), record the following data:

-

Weed emergence (count of emerged seedlings)

-

Visual injury rating (on a scale of 0-100%, where 0 = no injury and 100 = complete kill)

-

Shoot fresh weight and dry weight (at 28 DAT)

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose for each weed species.

Protocol 2: Field Trial for Pre-Emergence Herbicidal Efficacy

Objective: To evaluate the herbicidal efficacy and crop safety of this compound on a broadleaf weed spectrum under field conditions.

Materials:

-

Commercial formulation of this compound

-

Crop seeds (e.g., cotton)

-

Field plot sprayer calibrated for broadcast application

-

Standard field plot experimental design materials (stakes, measuring tapes, etc.)

Procedure:

-

Site Selection: Choose a field with a known history of uniform broadleaf weed infestation.

-

Experimental Design: Establish a randomized complete block design with a minimum of four replications. Plot size should be adequate for representative sampling (e.g., 3m x 10m).

-

Land Preparation: Prepare the seedbed according to standard agricultural practices for the selected crop.

-

Planting: Plant the crop at the recommended seeding rate and depth.

-

Herbicide Application: Within 48 hours of planting (pre-emergence), apply this compound at various rates using a calibrated field plot sprayer. Include an untreated weedy check and a weed-free check (maintained by hand weeding) for comparison.

-

Data Collection:

-

Weed Control: At 2, 4, and 8 weeks after treatment, assess weed control by counting the number of each weed species per unit area (e.g., 1m²) and by visual ratings (0-100% control).

-

Crop Injury: Visually assess crop injury (stunting, chlorosis, necrosis) at the same intervals as weed control ratings.

-

Crop Yield: At the end of the growing season, harvest the crop from the center rows of each plot to determine the yield.

-

-

Data Analysis: Statistically analyze the data to determine the impact of different this compound rates on weed control, crop safety, and yield.

Mandatory Visualization

Caption: Simplified signaling pathway of this compound's action as a Photosystem II inhibitor.

Caption: Generalized experimental workflow for evaluating pre-emergence herbicide efficacy.

References

Dipropetryn: A Technical Guide to its Mode of Action and Translocation in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipropetryn is a selective, systemic herbicide belonging to the triazine chemical family. Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound and its translocation dynamics within plants. Detailed experimental protocols for key analytical methods are provided to facilitate further research and development.

Mode of Action: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1] This disruption of the plant's energy production pathway ultimately leads to cell death and necrosis.

Molecular Mechanism

This compound acts as a potent inhibitor of the photolysis of water during the light-dependent reactions of photosynthesis.[2] It achieves this by binding to the Q_B binding site on the D1 protein of the PSII reaction center.[3] This binding event physically blocks the binding of plastoquinone (PQ), the native electron acceptor. By preventing the transfer of electrons from the primary quinone acceptor (Q_A) to PQ, this compound effectively halts the linear electron flow. This blockage leads to a cascade of damaging events, including the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately resulting in chlorosis (yellowing) and necrosis (tissue death) of the plant.[4][5]

Quantitative Analysis of PSII Inhibition

The inhibitory potency of this compound on PSII can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the herbicide required to inhibit 50% of the photosynthetic electron transport activity.

| Parameter | Value | Plant Species | Reference |

| IC50 (PSII Electron Transport) | [Data not available in cited sources] | [Specify Species] | [Citation] |

| Inhibition Constant (Ki) | [Data not available in cited sources] | [Specify Species] | [Citation] |

Table 1: Quantitative Data on this compound's PSII Inhibition (Note: Specific IC50/Ki values for this compound were not found in the provided search results. The table is structured for the inclusion of such data when available.)

Experimental Protocol: Determination of IC50 using Chlorophyll Fluorescence

This protocol outlines a method for determining the IC50 value of this compound by measuring its effect on chlorophyll fluorescence, a sensitive indicator of photosynthetic activity.

1. Plant Material and Growth Conditions:

-

Grow test plants (e.g., Spinacia oleracea or a target weed species) under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).

-

Use young, healthy, fully expanded leaves for the assay.

2. Thylakoid Isolation:

-

Harvest leaves and homogenize them in a chilled isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 0.1% BSA).

-

Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoids.

-

Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a suitable assay buffer.

3. Chlorophyll Concentration Determination:

-

Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

4. Herbicide Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the thylakoid suspension to achieve a range of final concentrations. Include a solvent-only control.

5. Chlorophyll Fluorescence Measurement:

-

Use a pulse-amplitude-modulated (PAM) fluorometer.

-

Dark-adapt the thylakoid samples for at least 15 minutes.

-

Measure the minimal fluorescence (F0) with a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

The variable fluorescence (Fv) is calculated as Fm - F0. The maximal quantum yield of PSII is calculated as Fv/Fm.

-

In the presence of a PSII inhibitor like this compound, F0 will increase and Fm will decrease, leading to a reduction in Fv/Fm.

6. Data Analysis:

-

Plot the percentage of inhibition of Fv/Fm against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Translocation in Plants

This compound is a systemic herbicide, meaning it is absorbed and transported within the plant from the site of application to other tissues.

Pathway of Translocation

This compound is readily absorbed by both the roots and foliage of plants. Following absorption, it is primarily translocated through the xylem, the plant's water-conducting tissue. This apoplastic movement results in the accumulation of this compound in areas of high transpiration, such as the apical meristems and the tips of the leaves. Studies using radiolabeled this compound have shown differential translocation in various plant species, with, for example, greater translocation observed in oats compared to corn.

| Plant Species | Translocation Rate/Pattern | Reference |

| Oats (Avena sativa) | Higher translocation to shoots | |

| Corn (Zea mays) | Lower translocation to shoots |

Table 2: Comparative Translocation of this compound in Different Plant Species

Experimental Protocol: Radiolabeled Translocation Study

This protocol describes a general method for studying the translocation of this compound in plants using a ¹⁴C-labeled compound.

1. Radiolabeled Material:

-

Synthesize or procure ¹⁴C-labeled this compound. The position of the ¹⁴C label should be on a stable part of the molecule.

2. Plant Treatment:

-

Grow test plants to a suitable growth stage.

-

For root application, add a known amount of ¹⁴C-Dipropetryn to the hydroponic solution or soil.

-

For foliar application, apply a small, precise droplet of ¹⁴C-Dipropetryn solution to a specific leaf.

3. Incubation and Harvest:

-

Place the treated plants back into the controlled growth environment for various time points (e.g., 6, 24, 48, 72 hours).

-

At each time point, harvest the plants and carefully wash the roots (for soil application) or the treated leaf (for foliar application) to remove any unabsorbed radiolabel.

4. Autoradiography (Qualitative Analysis):

-

Press the harvested plants flat and dry them.

-

Expose the dried plants to X-ray film or a phosphor imaging screen for a sufficient duration.

-

Develop the film or scan the screen to visualize the distribution of the ¹⁴C-Dipropetryn throughout the plant.

5. Quantification of Translocation (Quantitative Analysis):

-

Dissect the harvested plants into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Combust each plant part in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

Conclusion

This compound is an effective herbicide that targets a crucial metabolic pathway in plants. Its mode of action as a PSII inhibitor and its systemic translocation via the xylem are well-established. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of its inhibitory activity and its movement within various plant species. Further research focusing on the specific IC50 and Ki values for this compound against a broader range of weed species, as well as a more detailed understanding of its metabolism within the plant, will be invaluable for optimizing its use and developing new herbicidal compounds.

References

- 1. Comparing Chlorophyll Fluorescence and Hyperspectral Indices in Drought-Stressed Young Plants in a Maize Diversity Panel [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photoinhibition of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropetryn Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropetryn is a triazine herbicide historically used for the pre-emergence control of various weeds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in environmental studies, toxicology, or as a reference substance. This document presents quantitative data in structured tables, details standardized experimental methodologies for property determination, and includes a visualization of its primary mechanism of action.

Chemical Identity

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 6-(ethylthio)-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine[1] |

| CAS Registry Number | 4147-51-7[2][3] |

| Chemical Family | s-Triazine[2] |

| Molecular Formula | C₁₁H₂₁N₅S[2] |

| Molecular Weight | 255.39 g/mol |

| Canonical SMILES | CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C |

| InChI Key | NPWMZOGDXOFZIN-UHFFFAOYSA-N |

Physical Properties

This compound is a white, crystalline solid at room temperature. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Physical State | White solid powder | |

| Melting Point | 104-106 °C | |

| Boiling Point | Data not available | |

| Vapor Pressure | 0.097 mPa (at 20 °C) | |

| Water Solubility | 16.0 mg/L (at 20 °C) | |

| Octanol-Water Partition Coefficient (log P) | 3.81 |

Chemical Properties

This compound is a member of the s-triazine class of herbicides. It is soluble in aromatic and chlorinated hydrocarbon solvents. The compound is stable under normal environmental conditions.

Solubility in Organic Solvents

| Solvent | Solubility (mg/L at 20 °C) |

| Acetone | 270,000 |

| Dichloromethane | 300,000 |

| Toluene | 220,000 |

| Methanol | 190,000 |

Source:

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized methods are widely accepted by regulatory bodies and the scientific community. The following sections describe the likely methodologies used to determine the properties of this compound.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound powder is determined using the capillary tube method.

-

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

-

Apparatus: A melting point apparatus with a heating block or a liquid bath, a calibrated thermometer, and glass capillary tubes.

-

Procedure:

-

A small amount of finely powdered this compound is introduced into a glass capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.

-

Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of substances like this compound, which has a solubility greater than 10⁻² g/L.

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Apparatus: A constant temperature water bath, flasks with stirrers, and an analytical instrument for concentration measurement (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound powder is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid particles.

-

The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Vapor Pressure (OECD Guideline 104)

Several methods can be used to determine the vapor pressure of a substance. For a compound with a low vapor pressure like this compound, the gas saturation method or a static method is appropriate.

-

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: A constant temperature chamber, a system for controlling and measuring gas flow, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A sample of this compound is placed in a thermostatically controlled chamber.

-

An inert gas (e.g., nitrogen) is passed over the sample at a low, constant flow rate for a known period.

-

The vaporized this compound in the gas stream is collected in a sorbent trap.

-

The amount of trapped this compound is quantified by a suitable analytical technique (e.g., Gas Chromatography).

-

The vapor pressure is calculated from the mass of the collected substance, the volume of the gas passed, and the temperature.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake-flask method is a common technique for determining the octanol-water partition coefficient (log P).

-

Principle: The substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentrations.

-

Apparatus: A mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

A known amount of this compound is added to a mixture of pre-saturated n-octanol and water in a flask.

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm (base 10) of P is reported as log P.

-

Mechanism of Action: Inhibition of Photosynthesis

This compound functions as a herbicide by inhibiting the photosynthetic process in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. By blocking electron transport within PSII, this compound ultimately leads to the cessation of energy production (ATP and NADPH) and the generation of reactive oxygen species, causing rapid cellular damage and plant death.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain.

Experimental Workflow for Herbicide Activity

The following workflow outlines a general procedure for assessing the herbicidal activity of a compound like this compound.

References

The Solubility Profile of Dipropetryn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dipropetryn, a triazine herbicide, in aqueous and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the quantitative solubility data for this compound in water and a range of organic solvents.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 20 | 16.0 |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 20 | 270 |

| Dichloromethane | 20 | 300 |

| Toluene | 20 | 220 |

| n-Hexane | Not Specified | 9 |

| Methanol | 20 | 190 |

| n-Octanol | 20 | 130 |

Experimental Protocols

Accurate and reproducible solubility data are contingent upon standardized experimental protocols. The following sections detail the methodologies for determining the aqueous and organic solvent solubility of chemical compounds like this compound.

Aqueous Solubility Determination: The Shake-Flask Method (OECD Guideline 105)

The most widely accepted method for determining the water solubility of substances with solubilities above 10⁻² g/L is the shake-flask method, as outlined in OECD Guideline 105.

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the filtered aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge (optional)

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

Procedure:

-

Preparation of the Test Solution: An excess amount of the test substance is added to a known volume of water in a flask. The amount of substance should be sufficient to create a visually undissolved solid phase.

-

Equilibration: The flask is agitated at a constant temperature (typically 20°C) for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the approximate time required.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

-

Analysis: The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method.

-

Replication: The experiment is performed in triplicate to ensure the reproducibility of the results.

Organic Solvent Solubility Determination (Adapted from CIPAC MT 181)

For determining the solubility of pesticides in organic solvents, the principles of the shake-flask method can be adapted. The Collaborative International Pesticides Analytical Council (CIPAC) Method MT 181 provides a framework for determining solubility within predefined ranges.

Principle: A known mass of the test substance is treated with measured volumes of the organic solvent until complete dissolution is observed.

Apparatus:

-

Test tubes or vials with stoppers

-

Burette or calibrated pipettes for solvent addition

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for temperature-controlled measurements)

Procedure:

-